GNE-272 -

GNE-272

Catalog Number: EVT-269650
CAS Number:
Molecular Formula: C22H25FN6O2
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel potent and selective probe for the Bromodomains of CBP/EP300
GNE-272 is a potent and selective in Vivo Probe for the Bromodomains of CBP/EP300 (CBP IC50 = 0.02 μM, EP300 IC50 = 0.03 μM, BRET IC50 = 0.41 μM, BRD4 C50 = 13 μM). GNE-272 showed a marked antiproliferative effect in hematologic cancer cell lines and modulates MYC expression in vivo that corresponds with antitumor activity in an AML tumor model. CBP has also been implicated in neurological disorders where a CBP bromodomain inhibitor has been shown to reduce expression of a regulator of G-protein signaling (RGS4).
Overview

GNE-272 is a selective inhibitor of the bromodomains of the cyclic adenosine monophosphate response element-binding protein and the p300 protein, which are implicated in various cellular processes including transcription regulation and cancer progression. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in targeting specific cancer types that exhibit dependencies on these bromodomain proteins.

Source and Classification

GNE-272 was developed by GNE (a subsidiary of the pharmaceutical company Genentech) as part of a broader effort to discover small molecule inhibitors that selectively target the bromodomains of critical transcriptional coactivators. It belongs to a class of compounds known as bromodomain inhibitors, which are designed to disrupt protein-protein interactions essential for gene expression regulation.

Synthesis Analysis

The synthesis of GNE-272 involves a multi-step chemical process that integrates various organic synthesis techniques. The development process typically includes:

  1. Initial Compound Design: The design phase utilizes structure-activity relationship studies to identify lead compounds with promising biological activity.
  2. Chemical Reactions: The synthesis employs reactions such as amide coupling and cyclization to construct the core structure of GNE-272.
  3. Purification and Characterization: Following synthesis, the compound is purified using techniques such as high-performance liquid chromatography, and its structure is confirmed through spectroscopic methods including nuclear magnetic resonance and mass spectrometry.

The detailed synthetic route is often documented in scientific literature, highlighting specific reaction conditions and yields for each step involved in the synthesis.

Molecular Structure Analysis

GNE-272 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with bromodomains. The chemical formula is typically represented as C16_{16}H18_{18}N4_{4}O, indicating the presence of nitrogen and oxygen atoms that are crucial for its biological activity. The structural analysis reveals:

  • Core Structure: A bicyclic framework that is essential for binding to the bromodomain.
  • Functional Groups: Various substituents that enhance selectivity and potency against target proteins.

Crystallographic studies may provide three-dimensional structural data, illustrating how GNE-272 fits into the binding pocket of its target proteins.

Chemical Reactions Analysis

The chemical reactions involved in synthesizing GNE-272 include:

  1. Formation of Key Intermediates: These reactions often involve nucleophilic substitutions or cycloadditions that build up the core structure.
  2. Final Coupling Reactions: The final steps typically involve coupling reactions that link different functional moieties to form the complete compound.
  3. Characterization Techniques: Each step is monitored using analytical techniques like thin-layer chromatography to assess reaction progress and purity.

Technical details such as reaction times, temperatures, and yields are critical for reproducibility in synthetic chemistry.

Mechanism of Action

GNE-272 exerts its biological effects primarily through inhibition of the bromodomains of cyclic adenosine monophosphate response element-binding protein and p300. The mechanism involves:

  1. Binding Affinity: GNE-272 binds selectively to the acetyl-lysine recognition site within the bromodomain, preventing interaction with acetylated histones or transcription factors.
  2. Disruption of Transcriptional Activation: By inhibiting these interactions, GNE-272 effectively disrupts downstream signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
  3. Biological Outcomes: Studies have shown that treatment with GNE-272 can lead to reduced cell viability in certain cancer cell lines, indicating its potential as an anti-cancer agent.

Data supporting these mechanisms often come from cellular assays measuring proliferation rates and gene expression changes upon treatment with GNE-272.

Physical and Chemical Properties Analysis

GNE-272 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide, which facilitates its use in biological assays.
  • Stability: The compound shows stability under physiological conditions, making it suitable for in vivo studies.
  • Molecular Weight: With a molecular weight around 286 g/mol, it fits within a desirable range for drug-like properties.

These properties are crucial for determining the compound's suitability for further development as a therapeutic agent.

Applications

GNE-272 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Research: Its primary application lies in oncology, where it is used to explore mechanisms of cancer cell proliferation and survival.
  2. Drug Development: As a selective inhibitor, GNE-272 serves as a lead compound for developing new therapies targeting bromodomain-containing proteins in various cancers.
  3. Biochemical Studies: Researchers utilize GNE-272 to study the role of bromodomain proteins in transcriptional regulation and their implications in disease states.
Introduction to CBP/EP300 Bromodomains as Therapeutic Targets

Role of CBP/EP300 in Transcriptional Regulation and Oncogenesis

CREB-binding protein (CBP) and E1A-binding protein (p300) are homologous transcriptional coactivators that function as histone acetyltransferases (HATs), essential for chromatin remodeling and gene activation. These multidomain proteins integrate signals from numerous transcription factors to regulate critical cellular processes, including proliferation, differentiation, and apoptosis. Their bromodomain facilitates the recognition of acetylated lysine (KAc) residues on histone tails, serving as an "epigenetic reader" that recruits transcriptional machinery to specific genomic loci. In oncogenesis, CBP/EP300 dysfunction is frequently observed in hematologic and solid malignancies, where they drive the expression of oncogenes like MYC and BCL2. Recurrent mutations and amplifications of the CBP/EP300 genes occur in leukemias, lymphomas, and epithelial cancers, establishing them as high-value therapeutic targets [2] [4].

Bromodomains as Epigenetic Readers: Structural and Functional Insights

The CBP/EP300 bromodomain adopts a conserved left-handed four-helix bundle fold that forms a hydrophobic KAc binding pocket. Distinct structural features include an elongated ZA loop and a unique LPF ("lysine-tyrosine-phenylalanine") shelf adjacent to the binding site. This architecture allows selective recognition of diacetylated histone motifs (e.g., H3K27ac) while discriminating against monoacetylated residues targeted by other bromodomains. Biophysical studies reveal that the binding pocket comprises three regions:

  • KAc site: Binds acetyl-lysine via asparagine-mediated hydrogen bonding
  • LPF shelf: Accommodates aromatic moieties of small-molecule inhibitors
  • ZA channel: A water-filled cavity enabling deep ligand penetration [2] [6].This structural complexity enables selective pharmacological targeting, as evidenced by co-crystal structures of inhibitors like GNE-272 bound to the CBP bromodomain [10].

Rationale for Targeting CBP/EP300 in Hematologic and Solid Tumors

CBP/EP300 bromodomain inhibition represents a promising epigenetic therapy strategy due to:

  • Oncogene Dependency: Hematologic malignancies exhibit addiction to CBP/EP300-regulated networks, particularly MYC and BCL2 in acute myeloid leukemia (AML) and IRF4 in multiple myeloma.
  • Non-Redundant Functions: Unlike other bromodomains, CBP/EP300 regulates a discrete subset of enhancers termed "super-enhancers" that drive tumor-specific transcriptional programs.
  • Differentiation Induction: Inhibition disrupts oncogenic transcription factor complexes, promoting differentiation of leukemic blasts and myeloma cells [3] [4] [8].Preclinical validation includes tumor regression in AML xenograft models following bromodomain inhibition, supporting clinical translation [2].

Properties

Product Name

GNE-272

IUPAC Name

1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-[(3S)-oxolan-3-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone

Molecular Formula

C22H25FN6O2

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C22H25FN6O2/c1-14(30)28-7-5-21-18(12-28)22(26-29(21)17-6-8-31-13-17)25-20-4-3-15(9-19(20)23)16-10-24-27(2)11-16/h3-4,9-11,17H,5-8,12-13H2,1-2H3,(H,25,26)/t17-/m0/s1

InChI Key

NKOJNOBJGYTLLZ-KRWDZBQOSA-N

SMILES

CC(=O)N1CCC2=C(C1)C(=NN2C3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F

Solubility

Soluble in DMSO

Synonyms

GNE-272; GNE 272; GNE272.

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NN2C3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F

Isomeric SMILES

CC(=O)N1CCC2=C(C1)C(=NN2[C@H]3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.